

# **Enazadrem Phosphate and Parent Compound Enazadrem: A Technical Overview**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Enazadrem Phosphate |           |
| Cat. No.:            | B1671267            | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Enazadrem (also known by its developmental code CP-70,490) is a potent and selective inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes. Its phosphate prodrug, **enazadrem phosphate** (CP-70,490-09), was developed to enhance the compound's pharmaceutical properties. Leukotrienes are pro-inflammatory mediators implicated in a variety of inflammatory diseases, including psoriasis, asthma, and other immune system and skin disorders. By targeting 5-LOX, enazadrem represents a therapeutic strategy aimed at mitigating the inflammatory cascade driven by leukotrienes. This technical guide provides a comprehensive overview of the available information on enazadrem and its phosphate prodrug, focusing on their mechanism of action, and the underlying experimental methodologies.

#### Introduction

Enazadrem is a small molecule inhibitor targeting the 5-lipoxygenase enzyme. The inhibition of this enzyme blocks the conversion of arachidonic acid to leukotrienes, which are potent mediators of inflammation. The development of a phosphate ester prodrug, **enazadrem phosphate**, is a common strategy in pharmaceutical development to improve a drug's solubility and oral bioavailability. Upon administration, the phosphate group is expected to be cleaved by endogenous phosphatases, releasing the active parent compound, enazadrem.



# **Chemical and Physical Properties**

A summary of the chemical and physical properties of enazadrem and **enazadrem phosphate** is provided in Table 1.

Table 1: Chemical and Physical Properties

| Property           | Enazadrem                                           | Enazadrem Phosphate                                                  |
|--------------------|-----------------------------------------------------|----------------------------------------------------------------------|
| IUPAC Name         | 4,6-dimethyl-2-[(6-phenylhexyl)amino]pyrimidin-5-ol | 4,6-dimethyl-2-[(6-phenylhexyl)amino]pyrimidin-5-ol; phosphoric acid |
| Molecular Formula  | C18H25N3O                                           | C18H28N3O5P                                                          |
| Molecular Weight   | 299.41 g/mol                                        | 397.39 g/mol                                                         |
| CAS Number         | 107361-33-1                                         | 132956-22-0                                                          |
| Developmental Code | CP-70,490                                           | CP-70,490-09                                                         |

## **Mechanism of Action: 5-Lipoxygenase Inhibition**

Enazadrem's primary mechanism of action is the inhibition of the 5-lipoxygenase (5-LOX) enzyme. 5-LOX is a crucial enzyme in the arachidonic acid cascade, responsible for the production of leukotrienes.

#### The 5-Lipoxygenase Pathway

The 5-lipoxygenase pathway is a critical component of the inflammatory response. The key steps are outlined below and visualized in the signaling pathway diagram.





Click to download full resolution via product page

Figure 1: Simplified 5-Lipoxygenase Signaling Pathway

By inhibiting 5-LOX, enazadrem is expected to reduce the production of all downstream leukotrienes, thereby exerting its anti-inflammatory effects.

#### **Experimental Protocols**

While specific experimental data for enazadrem is not publicly available, this section outlines the general methodologies used to evaluate 5-lipoxygenase inhibitors.

#### In Vitro 5-Lipoxygenase Inhibition Assay







The inhibitory activity of a compound against 5-LOX is typically determined using a cell-free or cell-based assay.

Objective: To determine the concentration of the test compound required to inhibit 5-LOX activity by 50% (IC50).

General Protocol (Cell-Free Assay):

- Enzyme Source: Purified human recombinant 5-lipoxygenase or a crude enzyme preparation from a suitable cell line (e.g., neutrophils).
- Substrate: Arachidonic acid.
- Assay Buffer: A suitable buffer (e.g., phosphate or Tris buffer) at a physiological pH.
- Incubation: The enzyme is pre-incubated with various concentrations of the test compound.
- Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
- Detection: The formation of leukotriene products (e.g., LTB4) is measured. This can be done
  spectrophotometrically by monitoring the formation of a conjugated diene system at 234 nm,
  or by using more specific methods like ELISA or LC-MS/MS.
- Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.





Click to download full resolution via product page

Figure 2: General Workflow for an In Vitro 5-LOX Inhibition Assay

# **Preclinical and Clinical Development Status**

Publicly available information on the preclinical and clinical development of enazadrem and **enazadrem phosphate** is limited. While it is known to have been in development for inflammatory conditions such as psoriasis, specific data from these studies are not readily accessible in the public domain.



#### Conclusion

Enazadrem is a 5-lipoxygenase inhibitor with a clear mechanism of action targeting a key pathway in inflammation. The development of its phosphate prodrug, **enazadrem phosphate**, suggests an effort to optimize its pharmaceutical properties for clinical use. While the publicly available data on its specific in vitro potency, pharmacokinetic profile, and clinical efficacy is scarce, the scientific rationale for its development as a treatment for inflammatory diseases is well-founded. Further disclosure of preclinical and clinical data would be necessary for a complete and in-depth technical assessment of this compound.

• To cite this document: BenchChem. [Enazadrem Phosphate and Parent Compound Enazadrem: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671267#enazadrem-phosphate-parent-compound-enazadrem]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com